2-Amino-5-(trifluoromethoxy)benzaldehyde

Physicochemical Properties Molecular Weight Density

Select 2-Amino-5-(trifluoromethoxy)benzaldehyde (CAS 215124-43-9) for your next synthesis. The -OCF3 group's high Hansch π value (+1.04) provides superior lipophilicity over -CF3 (π=+0.88) and -OCH3 (π=-0.02) analogs, crucial for tuning membrane permeability. Its distinct electronic profile (σp=+0.35 vs. +0.54 for -CF3, -0.27 for -OCH3) allows precise reactivity control in nucleophilic aromatic substitutions and cross-couplings. Choose this more metabolically robust intermediate for stable agrochemical leads.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 215124-43-9
Cat. No. B3040536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(trifluoromethoxy)benzaldehyde
CAS215124-43-9
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)C=O)N
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)14-6-1-2-7(12)5(3-6)4-13/h1-4H,12H2
InChIKeySTNMHOIAVBHDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(trifluoromethoxy)benzaldehyde (CAS 215124-43-9): Procurement-Relevant Properties and Core Specifications


2-Amino-5-(trifluoromethoxy)benzaldehyde (CAS 215124-43-9) is a fluorinated aromatic aldehyde with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . It is a solid at 20°C with a density of 1.4 g/cm³ and a refractive index of 1.53 . Its structure features a reactive aldehyde group, an electron-donating amino group, and a strongly electron-withdrawing trifluoromethoxy (-OCF3) substituent, which together confer unique reactivity and physicochemical properties compared to analogs bearing other substituents [1].

Why 2-Amino-5-(trifluoromethoxy)benzaldehyde Cannot Be Simply Replaced by Analogs: Key Differentiators


The -OCF3 group in 2-Amino-5-(trifluoromethoxy)benzaldehyde imparts a unique combination of strong electron-withdrawing capacity, high lipophilicity, and metabolic stability that is not replicated by analogs with -CF3, -OCH3, -F, or -Cl substituents [1]. Attempting to substitute this compound with a structurally similar benzaldehyde derivative can lead to significant changes in reactivity, physicochemical properties, and biological outcomes, as quantified in the evidence below.

Quantitative Differentiation Evidence for 2-Amino-5-(trifluoromethoxy)benzaldehyde Versus Closest Analogs


Comparative Physicochemical Properties: 2-Amino-5-(trifluoromethoxy)benzaldehyde vs. 2-Amino-5-(trifluoromethyl)benzaldehyde and 2-Amino-5-methoxybenzaldehyde

2-Amino-5-(trifluoromethoxy)benzaldehyde has a molecular weight of 205.13 g/mol and a density of 1.4 g/cm³, which are 8.5% and 7.7% higher, respectively, than those of its -CF3 analog (MW: 189.13 g/mol; density: 1.3 g/cm³) . The difference is even more pronounced when compared to the -OCH3 analog (MW: 151.16 g/mol) [1].

Physicochemical Properties Molecular Weight Density

Lipophilicity Differentiation: Hansch π Parameter Comparison of -OCF3, -CF3, and -OCH3 Groups

The trifluoromethoxy (-OCF3) group is one of the most lipophilic substituents in medicinal chemistry, with a Hansch π parameter of +1.04 [1]. In contrast, the trifluoromethyl (-CF3) group has a Hansch π value of +0.88, while the methoxy (-OCH3) group is much less lipophilic with a π value of approximately -0.02 [1][2].

Lipophilicity Hansch π QSAR

Electronic Effect Differentiation: Hammett σp Constants for -OCF3, -CF3, and -OCH3 Substituents

The -OCF3 group exerts a strong electron-withdrawing effect with a Hammett σp value of +0.35 [1]. This is lower than the -CF3 group (σp = +0.54) but significantly different from the electron-donating -OCH3 group (σp = -0.27) [2]. This unique electronic profile modulates the reactivity of the aldehyde and amino groups in ways not achievable with other substituents.

Electronic Effects Hammett σ Reactivity

Physicochemical Comparison with Halogenated Analogs: Molecular Weight and Melting Point Differences

2-Amino-5-(trifluoromethoxy)benzaldehyde has a molecular weight of 205.13 g/mol, which is substantially higher than that of 2-amino-5-fluorobenzaldehyde (MW: 139.13 g/mol) and 2-amino-5-chlorobenzaldehyde (MW: 155.58 g/mol) . While melting point data for the -OCF3 compound is not available from the primary sources, the -Cl analog has a reported melting range of 68–74°C [1], suggesting that the -OCF3 analog may exhibit different solid-state properties.

Physicochemical Properties Molecular Weight Melting Point

Procurement-Focused Application Scenarios for 2-Amino-5-(trifluoromethoxy)benzaldehyde Based on Quantitative Differentiation


Medicinal Chemistry: Enhancing Lipophilicity and Membrane Permeability in Lead Optimization

The high Hansch π value of +1.04 for the -OCF3 group [1] makes 2-Amino-5-(trifluoromethoxy)benzaldehyde a preferred building block for synthesizing drug candidates requiring improved membrane permeability or blood-brain barrier penetration. It is a superior choice over the -CF3 analog (π = +0.88) and a markedly better option than the -OCH3 analog (π = -0.02) when lipophilicity is a key design parameter.

Synthetic Chemistry: Leveraging Unique Electronic Effects for Orthogonal Reactivity

The strong electron-withdrawing nature of the -OCF3 group (σp = +0.35) [2] is distinct from both the stronger -CF3 group (σp = +0.54) and the electron-donating -OCH3 group (σp = -0.27) [3]. This allows for the fine-tuning of reactivity in multi-step syntheses, particularly in reactions sensitive to electronic effects such as nucleophilic aromatic substitution, condensation reactions, and metal-catalyzed cross-couplings.

Agrochemical Research: Building Metabolically Stable Intermediates

The -OCF3 group is known to confer enhanced metabolic stability compared to -OCH3 groups due to resistance to oxidative demethylation [1]. While direct comparative data for this specific benzaldehyde are not available, the class-level property of the -OCF3 group suggests that 2-Amino-5-(trifluoromethoxy)benzaldehyde is a more robust intermediate for the synthesis of agrochemicals intended for field use, where prolonged stability is required.

Process Chemistry: Handling and Formulation Based on Physicochemical Properties

The higher molecular weight (205.13 g/mol) and density (1.4 g/cm³) of 2-Amino-5-(trifluoromethoxy)benzaldehyde compared to its -F (MW 139.13) and -Cl (MW 155.58) analogs may influence solubility and crystallization behavior. These differences are critical for process chemists when selecting a building block for scale-up, as they affect reaction work-up, purification, and final product isolation.

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